molecular formula C8H14O2 B2398924 2-(2-hydroxyethyl)cyclohexan-1-one CAS No. 10198-27-3

2-(2-hydroxyethyl)cyclohexan-1-one

Cat. No.: B2398924
CAS No.: 10198-27-3
M. Wt: 142.198
InChI Key: CJIJOBJOWRXCFN-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative where a hydroxyethyl group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-hydroxyethyl)cyclohexan-1-one can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the hydroxyethyl group to the cyclohexanone ring.

Another method involves the reduction of 2-(2-hydroxyethyl)cyclohexanone oxime using a reducing agent such as lithium aluminum hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the oxime.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where cyclohexanone and ethylene oxide are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-hydroxyethyl)cyclohexanone oxime using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of the oxime derivative can yield the original 2-(2-hydroxyethyl)cyclohexanone.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: this compound oxime.

    Reduction: this compound.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(2-hydroxyethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)cyclohexan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the hydroxyethyl group.

    2-Hydroxycyclohexanone: A similar compound with a hydroxyl group directly attached to the cyclohexanone ring.

    2-(2-Hydroxyethyl)cyclohexanol: A related compound where the ketone group is reduced to an alcohol.

Uniqueness

2-(2-hydroxyethyl)cyclohexan-1-one is unique due to the presence of both a hydroxyethyl group and a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-hydroxyethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIJOBJOWRXCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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